molecular formula C8H12N2S B1523906 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine CAS No. 1303845-63-7

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine

Cat. No. B1523906
CAS RN: 1303845-63-7
M. Wt: 168.26 g/mol
InChI Key: HHEVRCYVGOMCCU-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine is a chemical compound with the CAS Number: 1303845-63-7 . It has a molecular weight of 168.26 and its IUPAC name is 1-(4-methyl-1,3-thiazol-2-yl)cyclobutylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2S/c1-6-5-11-7(10-6)8(9)3-2-4-8/h5H,2-4,9H2,1H3 . This indicates that the compound contains 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimycobacterial Activity

Compounds with a thiazole ring, such as 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine, have been reported to exhibit antimycobacterial properties . These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

Glucokinase Activators

Thiazole-based compounds have been identified as glucokinase activators . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in glucose metabolism. Therefore, these compounds could potentially be used in the treatment of type 2 diabetes .

Antitubercular Activities

Thiazole derivatives have been reported to exhibit antitubercular activities . This suggests that 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine could potentially be used in the development of new antitubercular drugs .

Antibacterial Activity

The compound has shown antibacterial activity against Gram-negative strains like Escherichia coli and Gram-positive strains like Staphylococcus albus . This suggests potential use in the development of new antibacterial drugs .

Antifungal Activity

The compound has demonstrated antifungal activity against various fungi including Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum . This indicates its potential use in the development of antifungal drugs .

Antioxidant Activity

Thiazole compounds have been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-inflammatory Activity

Thiazole compounds have been associated with anti-inflammatory activity . This suggests that 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine could potentially be used in the treatment of inflammatory conditions .

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been associated with antitumor or cytotoxic activities . This suggests that 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine could potentially be used in the development of new cancer treatments .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-5-11-7(10-6)8(9)3-2-4-8/h5H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEVRCYVGOMCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine

CAS RN

1303845-63-7
Record name 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 2
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 3
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 4
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 5
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 6
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine

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